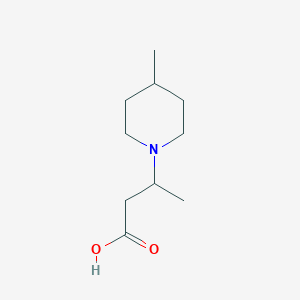

3-(4-Methylpiperidin-1-yl)butanoic acid

Descripción

3-(4-Methylpiperidin-1-yl)butanoic acid is a heterocyclic carboxylic acid derivative featuring a butanoic acid backbone substituted with a 4-methylpiperidin-1-yl group at the third carbon. The absence of a 4-chlorophenyl substituent in the target compound distinguishes it from analogs in , suggesting differences in steric bulk, lipophilicity, and binding interactions.

Propiedades

IUPAC Name |

3-(4-methylpiperidin-1-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-8-3-5-11(6-4-8)9(2)7-10(12)13/h8-9H,3-7H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OADGMBRWTFDNBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methylpiperidin-1-yl)butanoic acid typically involves the reaction of butanoic acid with 4-methylpiperidine under specific conditions. One common method is the nucleophilic substitution reaction, where butanoic acid chloride reacts with 4-methylpiperidine in the presence of a base such as triethylamine.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions: 3-(4-Methylpiperidin-1-yl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The butanoic acid moiety can be oxidized to produce butanoic acid derivatives.

Reduction: Reduction reactions can be performed on the compound to yield different derivatives.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring.

Common Reagents and Conditions:

Oxidation reactions may use reagents such as potassium permanganate or chromic acid.

Reduction reactions might involve hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution reactions often require strong nucleophiles and appropriate solvents.

Major Products Formed:

Oxidation can produce butanoic acid derivatives such as butanoic acid anhydride.

Reduction can yield alcohols or amines.

Substitution reactions can result in various substituted piperidines.

Aplicaciones Científicas De Investigación

3-(4-Methylpiperidin-1-yl)butanoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound can be employed in biochemical studies to understand enzyme interactions.

Industry: It is used in the production of various chemical products, including agrochemicals and polymers.

Mecanismo De Acción

The mechanism by which 3-(4-Methylpiperidin-1-yl)butanoic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the context of its use.

Comparación Con Compuestos Similares

Table 1: Structural and Physicochemical Comparisons

| Compound Name | Substituent (R) | Purity (%) | Melting Point (°C) | Key Structural Feature |

|---|---|---|---|---|

| 3-(4-Chlorophenyl)-4-(4-methylpiperidin-1-yl)butanoic acid (9d) | 4-Chlorophenyl, 4-methylpiperidinyl | 68 | 142–144 | Chlorophenyl enhances lipophilicity |

| 3-(4-Methylpiperidin-1-yl)butanoic acid (Target) | None (R = H) | N/A | N/A | Reduced steric hindrance |

| 3-(4-Chlorophenyl)-4-morpholinobutanoic acid (9e) | 4-Chlorophenyl, morpholinyl | 69 | 166–168 | Oxygen-rich morpholine ring |

| 3-(4-Chlorophenyl)-4-thiomorpholinobutanoic acid (9f) | 4-Chlorophenyl, thiomorpholinyl | 70 | 144–146 | Sulfur-containing heterocycle |

Key Findings :

- The target compound, lacking this group, may display improved solubility but reduced affinity for hydrophobic binding pockets.

- Morpholinyl (9e): The oxygen atom in morpholine enhances hydrogen-bonding capacity, which may improve solubility but reduce metabolic stability compared to piperidine derivatives.

Enzyme Inhibition Activity :

The target compound’s activity remains speculative but is hypothesized to be lower than 9d due to the absence of the 4-chlorophenyl group, which may contribute to π-π stacking in enzyme active sites .

Comparison with 2-(4-Methyl-2,3-dioxopiperazin-1-yl)butanoic Acid ()

This compound features a dioxopiperazine ring substituted at the second carbon of butanoic acid. Key differences include:

- Positional Isomerism : Substitution at the second carbon (vs. third in the target) may lead to distinct conformational preferences and steric effects in biological systems.

Actividad Biológica

3-(4-Methylpiperidin-1-yl)butanoic acid is a compound of interest in pharmacological research due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure

The structure of 3-(4-Methylpiperidin-1-yl)butanoic acid consists of a butanoic acid backbone with a 4-methylpiperidine moiety. This structural configuration is crucial for its interaction with biological targets.

Research indicates that 3-(4-Methylpiperidin-1-yl)butanoic acid may interact with various receptors and enzymes, modulating their activity. The specific pathways involved depend on the context of its application, such as its use in neuropharmacology or metabolic studies.

Pharmacological Effects

- Neuropharmacological Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties, potentially influencing neurotransmitter systems. Its interaction with the central nervous system (CNS) receptors could lead to therapeutic effects in conditions like depression or anxiety.

- Metabolic Effects : The compound has been studied for its impact on metabolic pathways, particularly in relation to amino acid metabolism and energy homeostasis. It may enhance the synthesis of certain amino acids, contributing to overall metabolic health.

- Antimicrobial Activity : Some studies have reported antimicrobial properties, indicating that it could inhibit the growth of specific bacterial strains. This effect is attributed to the compound's ability to disrupt bacterial cell membranes or interfere with metabolic processes.

Study 1: Neuroprotective Effects

A study conducted on animal models demonstrated that 3-(4-Methylpiperidin-1-yl)butanoic acid significantly reduced neuronal damage induced by oxidative stress. The results indicated that the compound could increase levels of endogenous antioxidants, thereby protecting neural tissues from damage.

Study 2: Antimicrobial Properties

In vitro tests revealed that 3-(4-Methylpiperidin-1-yl)butanoic acid exhibited significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be effective at low micromolar concentrations, suggesting potential for development as an antimicrobial agent.

Data Tables

| Biological Activity | Effect | Reference |

|---|---|---|

| Neuroprotection | Reduced oxidative stress in neurons | |

| Antimicrobial | Inhibited growth of Gram-positive bacteria | |

| Metabolic Regulation | Enhanced amino acid synthesis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.